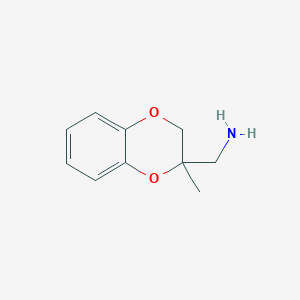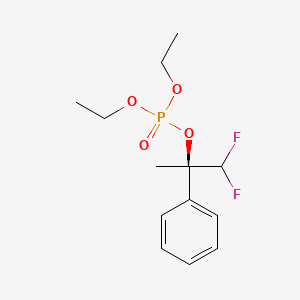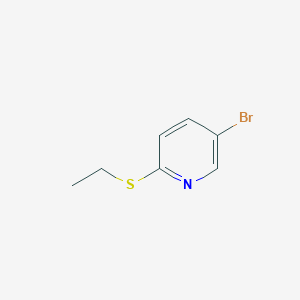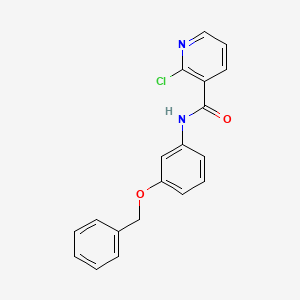
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is a chemical compound with the molecular weight of 179.22 . It has been found to be an effective antibacterial agent against B. subtilis and E. coli .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” can be represented by the InChI code: 1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on synthesizing novel compounds and analyzing their structures through various techniques. For example, novel Schiff bases have been synthesized, showing potential as anticonvulsant agents. The chemical structures of these compounds were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis, demonstrating significant seizures protection in various models (Pandey & Srivastava, 2011).
Anticonvulsant Potential
- Schiff bases derived from the condensation of substituted aryl aldehydes/ketones with 3-aminomethyl pyridine, including derivatives related to the queried compound, exhibited anticonvulsant activity. Several compounds showed remarkable protection over clinically used drugs in sc.PTZ screen, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging
- Iron(III) complexes, including derivatives similar to the queried compound, have been synthesized and examined for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis to generate reactive oxygen species, suggesting their application in cellular imaging and photodynamic therapy (Basu et al., 2014).
Antipsychotic Activity
- SSR181507, a compound closely related to the queried molecule, has been studied for its neurochemical and electrophysiological profile. It possesses high and selective affinities for D2-like and 5-HT1A receptors, suggesting its potential for treating schizophrenia (Claustre et al., 2003).
Antidepressant-like Activity
- Derivatives designed as "biased agonists" of serotonin 5-HT1A receptors showed significant antidepressant-like activity. These findings suggest that targeting D2 and 5-HT1A receptors with novel compounds could offer distinctive therapeutic properties for treating depression and anxiety (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activities
- Sulfonamides bearing a 1,4-benzodioxin ring synthesized for potential therapeutic agents against inflammatory ailments demonstrated suitable antibacterial potential. Some compounds showed good inhibitory activity compared to standard drugs, indicating their potential as antibacterial agents (Abbasi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYCDJUUOAIBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)

![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
